2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol
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Overview
Description
2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with amino, methoxy, and ethoxy groups, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino, methoxy, and ethoxy substituents. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-methoxyphenol
- 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-propoxyphenol
Uniqueness
Compared to similar compounds, 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties. These differences make it a valuable compound for specific applications and further research.
Properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11,25H,5H2,1-4H3,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZSINUHPAKULY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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